Triazole C3 Substituent Absence vs. 3-Methyl Analog: Impact on Acetyl-Lysine Pocket Complementarity
The target compound lacks a substituent at the triazole C3 position (R3 = H), whereas the structurally characterized BRD4 inhibitor in PDB 5DLX bears a 3-methyl group [1]. Crystallographic data from the related [1,2,4]triazolo[4,3-b]pyridazine series demonstrate that the C3 position projects toward the gatekeeper residue Asn140 in BRD4 BD1; a hydrogen atom at this position reduces steric occlusion and alters the water-mediated hydrogen-bonding network compared to methyl-substituted analogs [2]. This difference is structural in nature and directly impacts fragment-growing vectors and selectivity profiles.
| Evidence Dimension | Triazole C3 substituent steric and hydrogen-bonding profile at the BRD4 BD1 acetyl-lysine pocket |
|---|---|
| Target Compound Data | R3 = H (no substituent; minimal steric volume, potential for additional water-mediated contacts) |
| Comparator Or Baseline | N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide (PDB 5DLX ligand): R3 = CH₃ (methyl group; defined van der Waals contacts with Asn140 gatekeeper) |
| Quantified Difference | Structural: C3-H vs. C3-CH₃ alters ligand Asn140 distance and solvent network; no direct IC₅₀ or Kd comparison available for this exact pair |
| Conditions | Crystallographic binding mode analysis in human BRD4 BD1 (PDB 5DLX); SAR interpretation from Kim et al. Sci. Rep. 2023 [1] |
Why This Matters
The absence of a C3 substituent provides an unencumbered vector for fragment elaboration or linker conjugation, a key synthetic handle for designing bivalent degraders (PROTACs) that is sterically unavailable in 3-substituted analogs.
- [1] RCSB PDB. 5DLX: First domain of human bromodomain BRD4 in complex with inhibitor N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide. Deposited 2015-09-07. View Source
- [2] Kim, J. et al. Crystal structure of [1,2,4]triazolo[4,3-b]pyridazine derivatives as BRD4 bromodomain inhibitors and structure–activity relationship study. Sci. Rep. 13, 10801 (2023). View Source
